molecular formula C18H18N2S B5870189 2-(Benzylsulfanyl)-4,6,8-trimethylquinazoline

2-(Benzylsulfanyl)-4,6,8-trimethylquinazoline

Cat. No.: B5870189
M. Wt: 294.4 g/mol
InChI Key: CFYZHEVGTMWWKG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4,6,8-trimethylquinazoline is a quinazoline derivative characterized by a benzylsulfanyl substituent at position 2 and methyl groups at positions 4, 6, and 8 of the heterocyclic ring. The quinazoline core, a bicyclic system comprising fused benzene and pyrimidine rings, provides a rigid scaffold that facilitates diverse chemical modifications.

Properties

IUPAC Name

2-benzylsulfanyl-4,6,8-trimethylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-12-9-13(2)17-16(10-12)14(3)19-18(20-17)21-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYZHEVGTMWWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)SCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4,6,8-trimethylquinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. For instance, a thiol group can be reacted with a benzyl halide under basic conditions to form the benzylsulfanyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline ring or the benzylsulfanyl group to their respective reduced forms.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzylsulfanyl group or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Quinazoline Derivatives: From reduction reactions.

    Substituted Quinazolines: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4,6,8-trimethylquinazoline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group could play a role in binding to the target, while the quinazoline core may be involved in the overall pharmacophore.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline

  • Structure : Features a partially saturated quinazoline ring (tetrahydroquinazoline) with a phenyl group at position 4 and benzylsulfanyl at position 2.
  • Properties :
    • Molecular Formula: C₂₁H₂₀N₂S
    • Molecular Weight: 332.47 g/mol
    • logP: 5.49 (high lipophilicity)
    • Polar Surface Area (PSA): 19.18 Ų
  • Key Differences :
    • The tetrahydroquinazoline core introduces conformational flexibility compared to the fully aromatic quinazoline in the target compound.
    • The phenyl group at position 4 increases steric bulk but reduces electron-donating effects compared to methyl groups.
  • Applications : Likely optimized for targets requiring flexible scaffolds, such as kinase inhibitors or antimicrobial agents .

2-(Benzylsulfanyl)-6-phenyl-4(3H)-pyrimidinone

  • Structure: Pyrimidinone backbone with a benzylsulfanyl group at position 2 and phenyl at position 4.
  • Properties :
    • Molecular Formula: C₁₇H₁₄N₂OS (inferred from structure)
    • Key Feature: Ketone oxygen at position 4 enhances hydrogen-bonding capacity.
  • Key Differences: The pyrimidinone ring’s ketone group increases polarity (lower logP compared to fully aromatic quinazolines).
  • Applications : Suited for targets requiring polar interactions, such as enzyme active sites with hydrophilic residues .

2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one

  • Structure: Dihydroquinazolinone core with chlorine substituents at positions 6 and 8, a 2,6-dimethylphenyl group at position 3, and a benzylsulfanylmethyl chain at position 2.
  • Properties: Molecular Formula: C₂₄H₂₀Cl₂N₂OS Molecular Weight: 455.4 g/mol Predicted pKa: -0.10 (acidic due to quinazolinone carbonyl)
  • The dihydroquinazolinone core and methylphenyl group create a sterically crowded environment, likely influencing selectivity in biological targets.
  • Applications: Potential use in anticancer or antimicrobial therapies due to halogenated substituents .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP Key Applications
2-(Benzylsulfanyl)-4,6,8-trimethylquinazoline Quinazoline 4,6,8-Me; 2-benzylsulfanyl ~350 (estimated) ~6.0† Drug discovery (lipophilic targets)
2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline Tetrahydroquinazoline 4-Ph; 2-benzylsulfanyl 332.47 5.49 Kinase inhibitors, antimicrobials
2-(Benzylsulfanyl)-6-phenyl-4(3H)-pyrimidinone Pyrimidinone 6-Ph; 2-benzylsulfanyl ~294 (estimated) ~4.5†† Enzyme inhibitors
2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one Dihydroquinazolinone 6,8-Cl; 3-(2,6-MePh); 2-benzylsulfanylmethyl 455.4 N/A Anticancer/antimicrobial agents

†Estimated based on methyl group contributions to logP. ††Estimated based on pyrimidinone polarity.

Research Findings and Implications

  • Structural Flexibility vs. Rigidity: The tetrahydroquinazoline () and dihydroquinazolinone () derivatives exhibit greater flexibility than the fully aromatic target compound, impacting their binding kinetics and metabolic stability .
  • Biological Activity : Chlorine atoms in ’s compound suggest higher cytotoxicity, while the target compound’s methyl groups may favor blood-brain barrier penetration .

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